3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methylindoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methylindoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methylindoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the indoline derivative: The indoline structure can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.
Coupling reactions: The benzo[d][1,3]dioxole and indoline derivatives are then coupled with a pyrimidine precursor through nucleophilic substitution or condensation reactions.
Final cyclization: The final step involves cyclization to form the pyrimidine-2,4(1H,3H)-dione core, often under basic or acidic conditions depending on the specific substituents involved.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methylindoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic and heterocyclic rings suggests potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure might lend itself to applications in organic electronics or photonics.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methylindoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, with pathways involving signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the methyl group on the indoline ring.
3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methylindoline-1-carbonyl)pyrimidine-2,4-dione: Similar structure but lacks the 1H,3H designation on the pyrimidine ring.
Uniqueness
The uniqueness of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methylindoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups and ring systems. This combination can result in unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-13-8-15-4-2-3-5-17(15)25(13)21(27)16-10-23-22(28)24(20(16)26)11-14-6-7-18-19(9-14)30-12-29-18/h2-7,9-10,13H,8,11-12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPTYWJPAWAVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CNC(=O)N(C3=O)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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